molecular formula C7H12O B2958020 [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol CAS No. 2089245-80-5

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol

Cat. No.: B2958020
CAS No.: 2089245-80-5
M. Wt: 112.172
InChI Key: HFQRRAIYOPRFHI-RQJHMYQMSA-N
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Description

[(1R,5R)-1-Bicyclo[310]hexanyl]methanol is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield a ketone or aldehyde, while reduction could produce different alcohol derivatives.

Scientific Research Applications

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-Bicyclo[3.1.0]hexan-2-ol: Another bicyclic compound with a similar structure but different functional groups.

    Bicyclo[3.2.1]octane: A related compound with a different ring system.

Uniqueness

[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

[(1R,5R)-1-bicyclo[3.1.0]hexanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-7-3-1-2-6(7)4-7/h6,8H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRRAIYOPRFHI-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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